Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate

Description

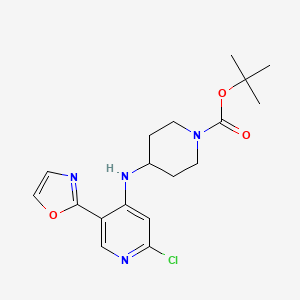

Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate is a structurally complex molecule featuring a piperidine core protected by a tert-butoxycarbonyl (Boc) group. The compound contains a 2-chloro-5-(oxazol-2-yl)pyridin-4-amine substituent, which introduces both aromatic and heterocyclic diversity. The chloro and oxazol substituents likely influence electronic properties and steric accessibility, impacting both synthetic pathways and biological activity.

Properties

Molecular Formula |

C18H23ClN4O3 |

|---|---|

Molecular Weight |

378.9 g/mol |

IUPAC Name |

tert-butyl 4-[[2-chloro-5-(1,3-oxazol-2-yl)pyridin-4-yl]amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H23ClN4O3/c1-18(2,3)26-17(24)23-7-4-12(5-8-23)22-14-10-15(19)21-11-13(14)16-20-6-9-25-16/h6,9-12H,4-5,7-8H2,1-3H3,(H,21,22) |

InChI Key |

AJDZBQVOXFSZJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=C2C3=NC=CO3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate typically involves multiple steps. The starting materials often include tert-butyl 4-hydroxypiperidine-1-carboxylate and 2-chloro-5-(oxazol-2-YL)pyridine. The reaction conditions may involve the use of various reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form .

Scientific Research Applications

Chemical Properties and Structure

This compound features a piperidine backbone with a tert-butyl ester, which contributes to its solubility and stability. The presence of the oxazole and pyridine rings enhances its biological activity, making it a candidate for medicinal chemistry.

Medicinal Chemistry

Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation.

Case Study: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry evaluated derivatives of this compound, revealing that modifications to the piperidine ring can enhance cytotoxicity against various cancer cell lines. The study demonstrated that the compound induced apoptosis in cancer cells through the activation of specific pathways, suggesting a mechanism for its therapeutic potential .

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease. Research has shown that similar compounds can inhibit acetylcholinesterase, an enzyme linked to cognitive decline.

Case Study: Acetylcholinesterase Inhibition

In a recent study, derivatives similar to this compound were tested for their ability to inhibit acetylcholinesterase activity in vitro. Results indicated significant inhibition at low concentrations, highlighting the compound's potential as a lead for developing Alzheimer's therapeutics .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. Its structural components suggest potential activity against bacterial and fungal pathogens.

Case Study: Antimicrobial Testing

A comprehensive screening against various microbial strains demonstrated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The study utilized standard disc diffusion methods to evaluate efficacy, providing preliminary data supporting further exploration in antimicrobial drug development .

Table 1: Summary of Biological Activities

| Activity Type | Target Pathway/Mechanism | Reference |

|---|---|---|

| Anti-Cancer | Induction of apoptosis | |

| Neurological Disorders | Acetylcholinesterase inhibition | |

| Antimicrobial | Bacterial inhibition |

Table 2: Structural Modifications and Their Effects

Mechanism of Action

The mechanism of action of Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other Boc-protected piperidine derivatives but differs in substituent composition. Key comparisons include:

Electronic and Steric Effects

- Steric Hindrance : Bromo and tert-butyl groups in and the target compound may slow reaction kinetics but improve metabolic stability in vivo.

- Heterocycle Flexibility : The dihydro-oxazol in allows for ring puckering, unlike the planar oxazol in the target compound, which could affect target binding .

Biological Activity

Tert-butyl 4-((2-chloro-5-(oxazol-2-YL)pyridin-4-YL)amino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H19ClN4O2

- Molecular Weight : 320.79 g/mol

- CAS Number : 1428537-19-2

The compound is believed to interact with various biological targets, primarily through inhibition of specific kinases involved in cellular signaling pathways. The presence of the oxazole and pyridine moieties contributes to its binding affinity and selectivity towards these targets.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. In vitro assays demonstrated significant inhibition of cancer cell proliferation, particularly in human tumor cell lines such as HCT116 and MCF-7. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer types .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 0.50 |

| MCF-7 | 0.75 |

Kinase Inhibition

The compound has been shown to inhibit the MPS1 kinase, which plays a crucial role in the spindle assembly checkpoint during mitosis. Inhibition of MPS1 leads to disruption in cell cycle progression, ultimately resulting in apoptosis in cancer cells . The structure-based design approach was utilized to optimize the compound's affinity for MPS1, leading to enhanced efficacy.

Cytotoxicity Profile

In cytotoxicity assays, this compound demonstrated a favorable safety profile with minimal cytotoxic effects on normal cell lines even at higher concentrations (up to 10 µM). This suggests a potential therapeutic window for further development .

Case Studies

- Study on MPS1 Inhibition : A recent study reported that compounds similar to this compound showed a significant increase in inhibition of MPS1 autophosphorylation compared to their analogs without the oxazole substitution .

- Evaluation in Xenograft Models : In vivo studies using xenograft models have indicated that this compound can effectively reduce tumor size when administered at doses correlating with its in vitro potency, suggesting that it can translate well from laboratory settings to clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.